2-(Chloromethyl)-5-ethylpyridine hydrochloride
Overview
Description
2-(Chloromethyl)-5-ethylpyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and an ethyl group at the fifth position of the pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-ethylpyridine hydrochloride typically involves the chloromethylation of 5-ethylpyridine. One common method includes the reaction of 5-ethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-ethylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 2-methyl-5-ethylpyridine.
Scientific Research Applications
2-(Chloromethyl)-5-ethylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-ethylpyridine hydrochloride primarily involves its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various derivatives. In biological systems, the compound can interact with nucleophilic sites on biomolecules, potentially modifying their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Comparison
2-(Chloromethyl)-5-ethylpyridine hydrochloride is unique due to the presence of the ethyl group at the fifth position, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-(Chloromethyl)pyridine hydrochloride, the ethyl-substituted compound may exhibit different steric and electronic properties, leading to variations in its behavior in synthetic and biological applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-ethylpyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-7-3-4-8(5-9)10-6-7;/h3-4,6H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYPVKLLMLZOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71670-78-5 | |
Record name | Pyridine, 2-(chloromethyl)-5-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71670-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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